Cas no 118583-93-0 (3,7,11-Cyclotetradecatriene-1-ethanol,4,8,12-trimethyl-b-methylene-,(1R,3E,7E,11E)-)
118583-93-0 structure
Product Name:3,7,11-Cyclotetradecatriene-1-ethanol,4,8,12-trimethyl-b-methylene-,(1R,3E,7E,11E)-
CAS No:118583-93-0
MF:C20H32O
MW:288.467486381531
CID:227571
PubChem ID:6443379
Update Time:2025-04-19
3,7,11-Cyclotetradecatriene-1-ethanol,4,8,12-trimethyl-b-methylene-,(1R,3E,7E,11E)- Chemical and Physical Properties
Names and Identifiers
-
- 3,7,11-Cyclotetradecatriene-1-ethanol,4,8,12-trimethyl-b-methylene-,(1R,3E,7E,11E)-
- 2-[(1R,3Z,7Z,11Z)-4,8,12-trimethylcyclotetradeca-3,7,11-trien-1-yl]prop-2-en-1-ol
- Sinulariol D
- (R)-(+)-Sinulariol D
- 3,7,11-Cyclotetradecatriene-1-ethanol, 4,8,12-trimethyl-beta-methylene-, (R-(E,E,E))-
- 118583-93-0
-
- Inchi: 1S/C20H32O/c1-16-7-5-9-17(2)11-13-20(19(4)15-21)14-12-18(3)10-6-8-16/h7,10-11,20-21H,4-6,8-9,12-15H2,1-3H3/b16-7-,17-11-,18-10-/t20-/m0/s1
- InChI Key: MQZXPSOBCLRACA-ZHVSGATLSA-N
- SMILES: OCC(=C)[C@H]1CC=C(C)CCC=C(C)CCC=C(C)CC1 |t:6,11,16|
Computed Properties
- Exact Mass: 288.24546
- Monoisotopic Mass: 288.245316
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 423
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 3
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 4.7
Experimental Properties
- Density: 0.886
- Boiling Point: 414.6°C at 760 mmHg
- Flash Point: 142°C
- Refractive Index: 1.48
- PSA: 20.23
3,7,11-Cyclotetradecatriene-1-ethanol,4,8,12-trimethyl-b-methylene-,(1R,3E,7E,11E)- Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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